molecular formula C13H9BCl2O2S B1619654 Benzeneboronic acid, p-methylthio-, 1,2-(4,5-dichlorophenylene) ester CAS No. 73688-89-8

Benzeneboronic acid, p-methylthio-, 1,2-(4,5-dichlorophenylene) ester

Cat. No. B1619654
CAS RN: 73688-89-8
M. Wt: 311 g/mol
InChI Key: LOXGENMEUVNPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneboronic acid, p-methylthio-, 1,2-(4,5-dichlorophenylene) ester is a useful research compound. Its molecular formula is C13H9BCl2O2S and its molecular weight is 311 g/mol. The purity is usually 95%.
The exact mass of the compound Benzeneboronic acid, p-methylthio-, 1,2-(4,5-dichlorophenylene) ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzeneboronic acid, p-methylthio-, 1,2-(4,5-dichlorophenylene) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneboronic acid, p-methylthio-, 1,2-(4,5-dichlorophenylene) ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73688-89-8

Product Name

Benzeneboronic acid, p-methylthio-, 1,2-(4,5-dichlorophenylene) ester

Molecular Formula

C13H9BCl2O2S

Molecular Weight

311 g/mol

IUPAC Name

5,6-dichloro-2-(4-methylsulfanylphenyl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C13H9BCl2O2S/c1-19-9-4-2-8(3-5-9)14-17-12-6-10(15)11(16)7-13(12)18-14/h2-7H,1H3

InChI Key

LOXGENMEUVNPAU-UHFFFAOYSA-N

SMILES

B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)SC

Canonical SMILES

B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)SC

Other CAS RN

73688-89-8

Origin of Product

United States

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